Molecular Architecture and Analytical Workflows of Sodium 3-Chloro-2-Hydroxypropyl Sulphate
Molecular Architecture and Analytical Workflows of Sodium 3-Chloro-2-Hydroxypropyl Sulphate
Executive Summary & Strategic Relevance
In the landscape of pharmaceutical synthesis and excipient engineering, bifunctional building blocks are critical for developing targeted drug delivery systems and modifying polymer backbones. Sodium 3-chloro-2-hydroxypropyl sulphate (CAS: 93804-71-8) is an advanced, highly reactive intermediate utilized by drug development professionals for structural functionalization.
Unlike its commonly referenced sulfonate analogue (which features a direct C–S bond), this sulphate ester features an –O–SO₃Na linkage. This seemingly minor structural divergence profoundly impacts its hydrolytic stability, leaving group dynamics, and overall reactivity profile. This whitepaper provides an authoritative, in-depth guide to the physicochemical properties, mechanistic reactivity, and validated analytical protocols required to successfully deploy this molecule in laboratory and manufacturing settings.
Molecular Architecture & Physicochemical Profiling
The utility of Sodium 3-chloro-2-hydroxypropyl sulphate stems from its dual-functional nature: it possesses a highly reactive halohydrin moiety (a primary chloride adjacent to a secondary hydroxyl) and a highly polar, hydrophilic sulfate ester group.
Expert Insight: Researchers frequently confuse this compound with Sodium 3-chloro-2-hydroxypropanesulfonate (CHPS-Na, CAS 126-83-0) [1]. However, the sulphate ester (CAS 93804-71-8) exhibits distinct degradation kinetics and requires specific handling to prevent premature hydrolysis of the ester bond under extreme pH conditions.
Table 1: Quantitative Physicochemical Data
| Property | Value | Structural Significance |
| Chemical Name | Sodium 3-chloro-2-hydroxypropyl sulphate | IUPAC: sodium (3-chloro-2-hydroxypropyl) sulfate |
| CAS Registry Number | 93804-71-8 | Unique identifier for the sulphate ester [2] |
| Molecular Formula | C₃H₆ClNaO₅S | Contains the -O-SO₃Na linkage [1] |
| Molecular Weight | 212.58 g/mol | Essential for stoichiometric calculations |
| Exact Mass | 211.952 Da | Target mass for LC-MS validation [3] |
| Topological Polar Surface Area | 95.0 Ų | Indicates high hydrophilicity and aqueous solubility [1] |
| InChIKey | FFBMXCWBMFBKED-UHFFFAOYSA-M | Machine-readable structural hash |
Mechanistic Insights: Reactivity and Functionalization
To effectively utilize this compound, scientists must understand the causality behind its activation. The molecule acts as a latent electrophile. Under neutral conditions, it is relatively stable. However, when exposed to alkaline environments, the secondary hydroxyl group is deprotonated. This triggers a rapid, intramolecular Sₙ2 reaction where the alkoxide displaces the adjacent chloride ion, forming a highly strained, reactive epoxide intermediate .
This epoxide is the true functionalizing agent, readily undergoing ring-opening nucleophilic attack by amines, alcohols, or thiols present on active pharmaceutical ingredients (APIs) or polymer excipients.
Caption: Mechanistic pathway of alkaline activation and subsequent nucleophilic functionalization.
Analytical Characterization Protocols
A fundamental pillar of scientific trustworthiness is the implementation of self-validating analytical systems. Because Sodium 3-chloro-2-hydroxypropyl sulphate lacks a conjugated π-electron system, standard UV-Vis detection (e.g., at 254 nm) is entirely ineffective. Furthermore, its extreme polarity (TPSA 95.0 Ų) causes it to elute in the void volume of standard C18 reverse-phase columns.
To overcome this, we employ Mixed-Mode High-Performance Liquid Chromatography (HPLC) coupled with Evaporative Light Scattering Detection (ELSD) or Mass Spectrometry (MS) .
Step-by-Step HPLC-ELSD/MS Methodology
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Sample Preparation: Dissolve 10 mg of the sulphate in 1 mL of deionized water (18.2 MΩ·cm).
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Causality: The high polarity of the sulfate ester necessitates a strictly aqueous diluent to prevent sample precipitation and ensure accurate quantitation.
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Column Selection: Utilize a mixed-mode stationary phase (incorporating both hydrophobic alkyl chains and ion-exchange groups).
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Causality: Standard C18 columns fail to retain highly hydrophilic sulfates. The ion-exchange mechanism provides the necessary retention for the negatively charged sulfate anion.
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Mobile Phase Configuration: Isocratic elution utilizing 80% Acetonitrile / 20% Water containing 50 mM Ammonium Formate.
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Causality: Ammonium formate is a volatile buffer. This is a strict requirement to prevent the fouling of ELSD nebulizers or MS ionization sources, ensuring a self-validating, reproducible baseline.
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Detection Parameters: Set ELSD Evaporator and Nebulizer temperatures to 50°C with a gas flow of 1.5 SLM. For MS, monitor the negative ion mode for the exact mass of 211.95 Da [1].
Caption: Validated analytical workflow for highly polar, non-UV absorbing sulfate esters.
Synthetic Workflow: Bioconjugation & Excipient Modification
When utilizing Sodium 3-chloro-2-hydroxypropyl sulphate to modify polymer backbones or synthesize cationic lipids, precise environmental control is paramount. The following protocol outlines a highly optimized, self-validating conjugation workflow.
Step-by-Step Conjugation Protocol
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Electrophilic Activation (Epoxidation):
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Dissolve the sulphate precursor in distilled water to achieve a 20% w/v solution.
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Cool the reactor to 10°C .
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Dropwise, introduce 1.05 equivalents of 1M NaOH.
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Causality: Base catalyzes the dehydrohalogenation to form the reactive epoxide. Strict cooling is mandatory; if the temperature rises above 25°C in this alkaline environment, the epoxide will prematurely hydrolyze into an inert diol, destroying the reagent's functional utility.
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Nucleophilic Addition:
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Introduce the target nucleophile (e.g., an amine-functionalized lipid or polysaccharide).
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Gradually elevate the reactor temperature to 40°C over 60 minutes.
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Causality: The temperature increase provides the necessary activation energy for the nucleophile to attack the sterically hindered epoxide ring, driving the conjugation forward.
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Quenching and In-Process Validation:
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After 4 hours, quench the reaction by adjusting the pH to 7.0 using dilute HCl.
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Extract a 10 µL aliquot and run the HPLC-MS protocol (Section 4).
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Causality: Neutralization halts any off-target polymerization. Monitoring the disappearance of the 211.95 Da precursor peak via MS provides a definitive, self-validating confirmation of reactant consumption and reaction success.
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Conclusion
Sodium 3-chloro-2-hydroxypropyl sulphate is a uniquely powerful tool in the arsenal of drug development and chemical engineering. By understanding the causality behind its alkaline activation and respecting the analytical challenges posed by its high polarity and lack of a UV chromophore, researchers can leverage this molecule to synthesize next-generation functionalized excipients and targeted therapeutics with high yield and absolute structural confidence.
